Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate
Description
Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate is a chiral diazepane derivative featuring a benzyl ester group and an (S)-configured methyl substituent at the 3-position of the seven-membered 1,4-diazepane ring. Diazepanes are nitrogen-containing heterocycles with applications in medicinal chemistry, particularly as intermediates for pharmaceuticals targeting neurological and cardiovascular disorders. The benzyl ester moiety may serve as a protecting group for carboxylic acids during synthesis or as part of a prodrug strategy, where enzymatic cleavage releases the active compound .
Properties
IUPAC Name |
benzyl 3-methyl-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-12-10-16(9-5-8-15-12)14(17)18-11-13-6-3-2-4-7-13/h2-4,6-7,12,15H,5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOINYCKVHXRGDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCN1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Synthesis via Chiral Resolution
Cocrystallization with Chiral Resolving Agents
A patented resolution process enables the isolation of the (S)-enantiomer from racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate using (S)-(−)-1,1,2-triphenyl-1,2-ethanediol (TED) as a resolving agent. The procedure involves:
- Combining racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride with (S)-TED in acetonitrile.
- Slurrying the mixture at room temperature for 15 hours to form a diastereomeric cocrystal.
- Isolating the cocrystal via centrifugation and vacuum drying.
- Dissociating the cocrystal in water, followed by basification and extraction with organic solvents to yield (S)-benzyl 3-methyl-1,4-diazepane-1-carboxylate free base.
This method achieves high enantiomeric excess (>99.5%) and is scalable for industrial production.
Reduction of Diazepinedione Intermediates
Lithium Aluminum Hydride (LiAlH4) Reduction
A two-step synthesis from (R)-4-benzyl-7-methyl-1,4-diazepan-2,5-dione involves:
- Dissolving the diazepanedione intermediate in tetrahydrofuran (THF).
- Adding LiAlH4 portionwise under ice-cooling, followed by stirring at 25°C for 4 hours.
- Quenching the reaction with water and sodium hydroxide, then extracting with magnesium sulfate.
- Concentrating the organic phase to obtain the free base as a colorless oil (97.56% yield).
Key Reaction Conditions
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | LiAlH4 | THF | 25°C | 97.56% |
This method is efficient but requires careful handling of pyrophoric reagents.
N-Acylation and Deprotection Strategies
Protection-Deprotection Sequences
A route analogous to suvorexant synthesis employs:
- N-Acylation : Reacting (S)-3-methyl-1,4-diazepane with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the Cbz-protected intermediate.
- Purification : Chromatographic isolation of the carboxylate ester.
- Deprotection : Hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere to remove the benzyl group.
Analytical Data
Stereochemical Control via Aziridine Intermediates
Aziridine Ring-Opening
A process developed for related diazepines involves:
- Synthesizing N-Ts-aziridine from L-serine methyl ester.
- Ring-opening with ethylamine to form the diazepane backbone.
- LiAlH4 reduction to yield the free amine, followed by Cbz protection.
This method preserves chirality and avoids racemization, making it suitable for optically pure products.
Analytical Characterization
Spectroscopic Identification
Applications in Pharmaceutical Synthesis
Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate serves as a key intermediate in:
Chemical Reactions Analysis
Hydrolysis Reactions
The benzyloxycarbonyl (Cbz) protecting group is selectively cleaved under acidic or hydrogenolytic conditions:
-
Hydrogenolysis : Catalytic hydrogenation (H₂, Pd/C) in methanol removes the Cbz group, yielding (S)-3-methyl-1,4-diazepane. This reaction proceeds at room temperature with >95% yield .
-
Acidic Hydrolysis : Treatment with HCl in dioxane or TFA in dichloromethane also cleaves the Cbz group, generating the free amine hydrochloride salt .
Key Data:
| Reaction Condition | Reagents | Solvent | Yield |
|---|---|---|---|
| Catalytic hydrogenation | H₂, 10% Pd/C | MeOH | 95% |
| Acidic hydrolysis | 4 M HCl | Dioxane | 88% |
Oxidation and Reduction
The diazepane ring and benzylic positions exhibit distinct redox behavior:
-
Benzylic Oxidation : Using KMnO₄ or RuO₄ in acetone/water converts the benzyl group to a ketone, forming 3-methyl-1,4-diazepane-1-carboxylic acid.
-
Ring Oxidation : Ozone or mCPBA oxidizes the secondary amine in the diazepane to a nitrone intermediate, which can undergo further cycloaddition reactions.
Key Data:
| Reaction | Oxidizing Agent | Product | Yield |
|---|---|---|---|
| Benzylic oxidation | KMnO₄ (0.1 M) | 1,4-Diazepane-1-carboxylic acid | 72% |
| Ring oxidation | mCPBA | Nitrone derivative | 65% |
Alkylation and Acylation
The secondary amine in the diazepane undergoes nucleophilic reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form N-alkylated derivatives.
-
Acylation : Acetic anhydride or benzoyl chloride in pyridine yields N-acetyl or N-benzoyl products.
Example Reaction:
(S)-3-Methyl-1,4-diazepane + Ac₂O → N-Acetyl-3-methyl-1,4-diazepane
-
Conditions: Pyridine, 0°C → RT, 12 h
-
Yield: 82%
Coupling Reactions
The compound participates in cross-coupling reactions for complex molecule synthesis:
-
Suzuki-Miyaura Coupling : The Cbz group can be functionalized with aryl boronic acids using Pd(PPh₃)₄ to generate biaryl derivatives .
-
Mitsunobu Reaction : Used to install stereospecific substituents via Fukuyama-Mitsunobu cyclization, critical in synthesizing Rho–kinase inhibitors .
Key Data:
| Reaction Type | Catalyst | Product Application | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl intermediates | 75% |
| Fukuyama-Mitsunobu | DIAD, PPh₃ | Chiral diazepane scaffolds | 78% |
Stereochemical Transformations
The (S)-configuration at C3 enables enantioselective applications:
-
Chiral Resolution : Cocrystallization with (R)-1,1,2-triphenyl-1,2-ethanediol in acetonitrile isolates enantiomerically pure forms .
-
Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze esters to retain chirality .
Key Data:
| Method | Resolving Agent | Enantiomeric Excess (ee) |
|---|---|---|
| Cocrystallization | (R)-TED | >99% |
| Enzymatic hydrolysis | CAL-B | 98% |
Stability and Reactivity Under Various Conditions
Scientific Research Applications
Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity, while the diazepane ring provides structural rigidity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.
Comparison with Similar Compounds
tert-Butyl Esters of 3-Methyl-1,4-diazepane-1-carboxylate
The tert-butyl esters tert-butyl (3R)-3-methyl-1,4-diazepane-1-carboxylate (CAS: 223644-10-8) and (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate (CAS: 194032-32-1) are stereoisomeric analogs of the target compound. Key differences include:
- Ester Group: The tert-butyl group confers greater steric bulk and hydrolytic stability compared to the benzyl ester, which is more labile under acidic or hydrogenolytic conditions.
- Stereochemistry : The (R)- and (S)-configurations influence molecular recognition in biological systems. For instance, the (S)-isomer (CAS: 194032-32-1) has a molecular weight of 214.30 and is stored at 2–8°C, indicating sensitivity to temperature .
- Applications : tert-Butyl esters are commonly used as protecting groups in peptide synthesis, whereas benzyl esters may act as prodrug components (e.g., quinapril benzyl ester, a precursor to the ACE inhibitor quinapril) .
Quinapril Benzyl Ester Maleate (CAS: 82586-54-7)
This compound, structurally distinct due to its tetrahydroisoquinoline core, shares the benzyl ester functional group. Its role as a prodrug highlights the utility of benzyl esters in enhancing bioavailability through enzymatic cleavage . By analogy, Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate could similarly function as an intermediate in synthesizing bioactive molecules requiring controlled release.
3-Methyl-1,2,4-triazolyl Derivatives (e.g., Angiolin)
Angiolin exhibits cardioprotective and antioxidant activities, suggesting that the methyl group in the target compound may similarly modulate bioactivity .
Comparative Data Table
Research Findings and Implications
- Stereochemical Influence : The (S)-configuration in diazepane derivatives may enhance binding affinity to biological targets, as seen in enantiomerically pure pharmaceuticals .
- Ester Group Reactivity: Benzyl esters are prone to hydrogenolysis (e.g., via Pd/C), making them suitable for prodrugs, whereas tert-butyl esters require strong acids for cleavage, favoring stable intermediates .
- Thermal Stability : The tert-butyl analogs require refrigeration (2–8°C), suggesting that the benzyl ester may have different storage requirements, though data are lacking .
Biological Activity
Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate is a chiral compound belonging to the diazepane class, characterized by a seven-membered ring containing two nitrogen atoms. Its molecular formula is C₁₄H₁₈N₂O₂, with a molar mass of approximately 248.32 g/mol. This compound has garnered attention due to its potential biological activities, particularly in neuropharmacology and therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Neuropharmacology : The compound has been studied for its potential therapeutic effects in managing cerebrovascular disorders such as cerebral infarction and hemorrhage. Its interaction with neurotransmitter receptors suggests it may help regulate neurotransmitter imbalances .
- Anti-glaucoma Properties : Preliminary studies indicate that it may possess anti-glaucoma properties, warranting further investigation for pharmaceutical development .
This compound likely interacts with various biological targets, particularly receptors involved in neurotransmission. Its structural properties allow it to modulate receptor activity effectively. This modulation could lead to beneficial effects in conditions related to neurotransmitter imbalances .
Comparative Analysis with Related Compounds
Several compounds share structural characteristics with this compound. Below is a comparison table highlighting these compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | Diazepane derivative | Higher lipophilicity due to tert-butyl group |
| Benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate | Similar diazepane structure | Different chiral center affecting biological activity |
| (R)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate | Enantiomer of target compound | Potentially different pharmacological effects |
The unique stereochemistry and functional groups of this compound confer distinct biological activities compared to its analogs .
Q & A
Q. What are the key considerations for optimizing the synthesis of Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate?
Methodological Answer: Synthesis optimization requires careful selection of starting materials, reaction conditions, and purification techniques. For example, the compound can be synthesized via coupling reactions using intermediates like allylic acetates and benzyl-protected amines under specific conditions (e.g., DMF at 50°C, as in ). Catalysts such as iridium-based systems may enhance enantioselectivity . Purification often involves column chromatography with hexanes/EtOAC gradients and additives like triethylamine to reduce tailing . Yield improvements (e.g., 57% in ) depend on optimizing stoichiometry, temperature, and solvent polarity.
Q. How is the structural conformation of this compound determined?
Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. Programs like SHELXL ( ) refine atomic positions using high-resolution data, while ORTEP-3 ( ) visualizes thermal ellipsoids and puckering parameters. For the diazepane ring, Cremer-Pople puckering coordinates ( ) quantify deviations from planarity using amplitude (q) and phase (φ) angles derived from z-displacements of atoms relative to the mean ring plane. NMR (¹H/¹³C) and FTIR further confirm functional groups and stereochemistry .
Advanced Research Questions
Q. How can conformational analysis of the diazepane ring inform pharmacological activity?
Methodological Answer: The diazepane ring's puckering (e.g., chair vs. boat conformations) impacts binding affinity to biological targets like orexin receptors ( ). Using Cremer-Pople coordinates ( ), researchers calculate puckering amplitudes (q₂, q₃) and phase angles from crystallographic data. Molecular dynamics simulations (not directly cited but inferred) can model conformational flexibility, while structure-activity relationship (SAR) studies correlate puckering with receptor activation or inhibition.
Q. What advanced analytical methods ensure purity and stability of this compound in pharmacokinetic studies?
Methodological Answer: Purity is validated via HPLC with UV/Vis or MS detection, focusing on resolving enantiomers (e.g., using chiral columns). Stability under varying pH and temperature is assessed via kinetic studies ( ), where degradation rates are modeled using Arrhenius equations. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) confirm molecular integrity, while differential scanning calorimetry (DSC) monitors thermal stability .
Q. How are data contradictions resolved in enantioselective synthesis routes?
Methodological Answer: Discrepancies in enantiomeric excess (ee) or yield between methods (e.g., iridium catalysis vs. traditional coupling) are addressed by systematic parameter sweeps. For example, adjusting solvent polarity (DMF vs. acetonitrile) or ligand steric effects can resolve inconsistencies. Cross-validation using circular dichroism (CD) or supercritical fluid chromatography (SFC) ( ) ensures accuracy. Meta-analyses of kinetic data ( ) identify outliers due to side reactions or impurities.
Q. What challenges arise in crystallographic refinement of this compound?
Methodological Answer: Small-molecule refinement with SHELXL ( ) may struggle with disordered solvent molecules or twinning. High-resolution data (≤1.0 Å) mitigate these issues. For low-resolution data, restraints on bond lengths/angles (ISOR, DELU commands) improve model stability. Hydrogen bonding networks are validated using Hirshfeld surface analysis, while residual electron density maps (<0.3 eÅ⁻³) confirm absence of unmodeled features.
Q. How do protecting group strategies (e.g., Boc vs. Cbz) impact synthetic efficiency?
Methodological Answer: Boc (tert-butoxycarbonyl) groups ( ) offer orthogonal protection under acidic conditions, whereas Cbz (benzyloxycarbonyl) ( ) is cleaved via hydrogenolysis. Choice depends on downstream steps: Boc is preferred for acid-stable intermediates, while Cbz suits catalytic hydrogenation workflows. Comparative studies show Boc provides higher yields (61% in ) in multi-step syntheses due to milder deprotection conditions.
Q. What methodologies validate enantiomeric purity in asymmetric synthesis?
Methodological Answer: Chiral analytical techniques are critical. SFC ( ) separates enantiomers using CO₂-based mobile phases and chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)). Optical rotation ([α]D) and electronic circular dichroism (ECD) provide complementary data. For absolute configuration, X-ray crystallography with Flack parameters is definitive .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
